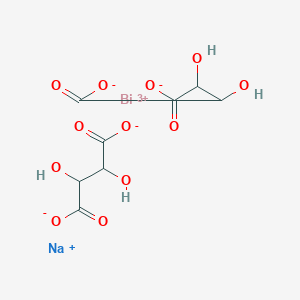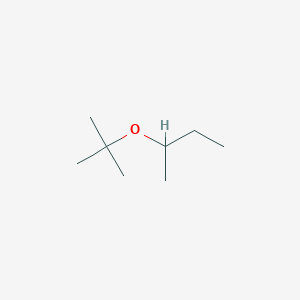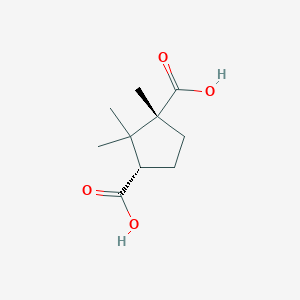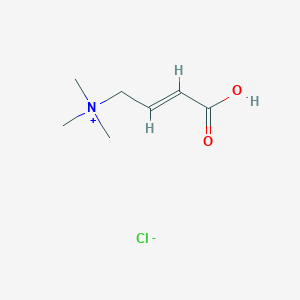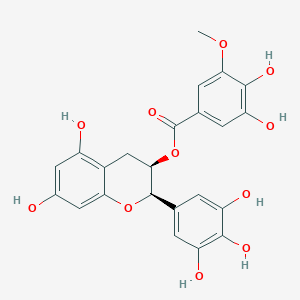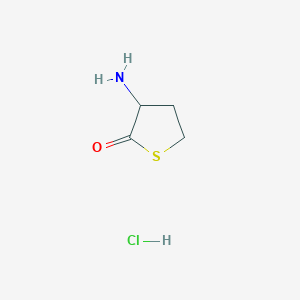
DL-Homocisteína tiolactona clorhidrato
Descripción general
Descripción
DL-Homocisteína tiolactona clorhidrato es un derivado cíclico de aminoácido conocido por su actividad inhibitoria del crecimiento de la raíz. Es una sal de clorhidrato de DL-homocisteína tiolactona, que es un tioéster de homocisteína. Este compuesto es significativo en diversas aplicaciones bioquímicas e industriales debido a sus propiedades químicas únicas .
Aplicaciones Científicas De Investigación
DL-Homocisteína tiolactona clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
DL-Homocisteína tiolactona clorhidrato funciona como un inhibidor de la enzima cistationina β-sintasa, que es responsable de la síntesis de homocisteína. Los niveles elevados de homocisteína tiolactona están asociados con enfermedades cardiovasculares, accidentes cerebrovasculares y otras afecciones de salud debido a su reactividad con las cadenas laterales de lisina de las proteínas, lo que lleva a daño de las proteínas y respuestas autoinmunitarias .
Compuestos similares:
- DL-2-Amino-4-mercaptobutírico ácido 1,4-tiolactona clorhidrato
- DL-Homocisteína
Comparación: this compound es único debido a su estructura cíclica y actividad inhibitoria específica sobre la cistationina β-sintasa. Si bien compuestos similares como DL-homocisteína comparten algunas propiedades bioquímicas, la forma tiolactona exhibe reactividad y aplicaciones distintas en la investigación y la industria .
Análisis Bioquímico
Biochemical Properties
DL-Homocysteine thiolactone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized to homocysteine thiolactone by methionyl-tRNA synthetase . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
DL-Homocysteine thiolactone hydrochloride influences cell function in several ways. It has been found to exhibit root-growth inhibitory activity . It also induces cell death and features of apoptosis including increased phosphotidylserine exposure on the membrane surface, increased apoptotic cells with hypoploid DNA contents, and internucleosomal DNA fragmentation .
Dosage Effects in Animal Models
The effects of DL-Homocysteine thiolactone hydrochloride vary with different dosages in animal models. It has been found to induce epileptic seizures in rodents The grade of seizures is dose-dependent
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de DL-homocisteína tiolactona clorhidrato generalmente implica los siguientes pasos:
Material de partida: Se utiliza cloruro de 2-metil-4-clorbutiril como materia prima.
Preparación del intermedio: Se destila la materia prima para preparar un intermedio.
Reacción con yodo y agua amoniacal: El intermedio se mezcla con yodo y agua amoniacal para llevar a cabo la reacción.
Recristalización y purificación: El producto de reacción se recristaliza y purifica para obtener this compound.
Métodos de producción industrial: Un método de producción continuo implica:
Materia prima: Se utiliza DL-metionina como material de partida.
Reacción en reactor de microcanales: Se introduce ácido sulfúrico en un reactor de microcanales de fase líquido-líquido para generar DL-homocistina.
Reducción electrolítica: El líquido de reacción que contiene DL-homocistina y ácido clorhídrico se introduce en una cámara de cátodo de una célula electrolítica para su reducción.
Deshidratación condensación: Se eliminan las impurezas y el producto se deshidrata para obtener this compound.
Análisis De Reacciones Químicas
Tipos de reacciones: DL-Homocisteína tiolactona clorhidrato se somete a varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar disulfuros.
Reducción: Se puede reducir para formar tioles.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y yodo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente.
Productos principales:
Oxidación: Disulfuros.
Reducción: Tioles.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
- DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride
- DL-Homocysteine
Comparison: DL-Homocysteinethiolactone hydrochloride is unique due to its cyclic structure and specific inhibitory activity on cystathionine β-synthase. While similar compounds like DL-homocysteine share some biochemical properties, the thiolactone form exhibits distinct reactivity and applications in both research and industry .
Propiedades
IUPAC Name |
3-aminothiolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-19-3, 3622-59-1 | |
| Record name | Homocysteine thiolactone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine thiolactone hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22879 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-homocysteine thiolactone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


